2-Nitrobenzoic-D4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzoic-D4 acid is a deuterated form of 2-nitrobenzoic acid, an organic compound with the formula C7H5NO4. The deuterium labeling is used to trace the compound in various chemical reactions and processes. This compound is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) on a benzene ring, with the nitro group in the ortho position relative to the carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrobenzoic-D4 acid can be synthesized through the nitration of deuterated benzoic acid. The nitration process involves the reaction of deuterated benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for the production of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzoic-D4 acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming 2-aminobenzoic-D4 acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: At high temperatures, the carboxylic acid group can be removed, forming nitrobenzene-D4.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Esterification: Alcohols and acid catalysts such as sulfuric acid are used.
Decarboxylation: High temperatures, typically above 180°C, are required.
Major Products
Reduction: 2-Aminobenzoic-D4 acid
Esterification: Various esters of this compound
Decarboxylation: Nitrobenzene-D4
Scientific Research Applications
2-Nitrobenzoic-D4 acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: In studies involving enzyme kinetics and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Nitrobenzoic-D4 acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form esters and amides, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: The non-deuterated form, used in similar applications but without the tracing capabilities.
3-Nitrobenzoic acid: An isomer with the nitro group in the meta position, used in different chemical reactions.
4-Nitrobenzoic acid: An isomer with the nitro group in the para position, also used in various chemical processes.
Uniqueness
2-Nitrobenzoic-D4 acid is unique due to its deuterium labeling, which allows for its use as a tracer in various scientific studies. This labeling provides valuable information on reaction mechanisms and metabolic pathways that cannot be obtained with the non-deuterated form.
Properties
Molecular Formula |
C7H5NO4 |
---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |
InChI Key |
SLAMLWHELXOEJZ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[N+](=O)[O-])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.